molecular formula C11H12BrNO2 B13640319 6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one

6-Bromo-2-(2-hydroxypropyl)isoindolin-1-one

Katalognummer: B13640319
Molekulargewicht: 270.12 g/mol
InChI-Schlüssel: MAXFVXJTIOYPCQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is a compound that belongs to the class of isoindolinones, which are known for their diverse biological activities. This compound features a bromine atom at the 6th position and a hydroxypropyl group at the 2nd position of the isoindolinone ring. Isoindolinones are significant in medicinal chemistry due to their potential therapeutic applications.

Eigenschaften

Molekularformel

C11H12BrNO2

Molekulargewicht

270.12 g/mol

IUPAC-Name

6-bromo-2-(2-hydroxypropyl)-3H-isoindol-1-one

InChI

InChI=1S/C11H12BrNO2/c1-7(14)5-13-6-8-2-3-9(12)4-10(8)11(13)15/h2-4,7,14H,5-6H2,1H3

InChI-Schlüssel

MAXFVXJTIOYPCQ-UHFFFAOYSA-N

Kanonische SMILES

CC(CN1CC2=C(C1=O)C=C(C=C2)Br)O

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one typically involves the bromination of a precursor isoindolinone compound followed by the introduction of the hydroxypropyl group. One common method includes:

    Bromination: The precursor isoindolinone is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane at room temperature.

    Hydroxypropylation: The brominated intermediate is then reacted with 2-hydroxypropyl bromide in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale production.

Analyse Chemischer Reaktionen

Types of Reactions

6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:

    Oxidation: The hydroxypropyl group can be oxidized to form a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can be substituted with other nucleophiles like amines or thiols under suitable conditions.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in anhydrous ether at low temperatures.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine in an aprotic solvent like DMF.

Major Products Formed

    Oxidation: Formation of 2-(2-oxopropyl)-2,3-dihydro-1H-isoindol-1-one.

    Reduction: Formation of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one without the bromine atom.

    Substitution: Formation of 2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one derivatives with various substituents replacing the bromine atom.

Wissenschaftliche Forschungsanwendungen

6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxypropyl group play crucial roles in its binding affinity and activity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 6-bromo-2-(2-hydroxyethyl)-2,3-dihydro-1H-isoindol-1-one
  • 6-bromo-2-(2-hydroxybutyl)-2,3-dihydro-1H-isoindol-1-one
  • 6-chloro-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one

Uniqueness

6-bromo-2-(2-hydroxypropyl)-2,3-dihydro-1H-isoindol-1-one is unique due to the specific combination of the bromine atom and hydroxypropyl group, which may confer distinct biological activities and chemical reactivity compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.